N-Methyl Amide vs. Primary Amide: Hydrogen-Bond Donor Reduction with Preserved Lipophilicity
2-Amino-3-cyclohexyl-N-methylpropanamide (target) contains an N-methyl amide, which reduces the hydrogen-bond donor (HBD) count to 2, compared with 3 HBDs for the des-methyl analog 2-amino-3-cyclohexylpropanamide (primary amide) . Despite this reduction, the calculated LogP of the target (0.96) remains comparable to the predicted LogP of the des-methyl analog (~0.7–1.0, estimated from fragment-based calculations), indicating that N-methylation does not overly increase polarity and thus preserves passive membrane permeability potential. This is consistent with the well-established medicinal chemistry principle that N-methylation of amides reduces HBD count while maintaining or slightly increasing lipophilicity, a modification commonly employed to improve oral bioavailability [1].
| Evidence Dimension | Hydrogen-bond donor count and LogP |
|---|---|
| Target Compound Data | HBD = 2; calc. LogP = 0.962112386 |
| Comparator Or Baseline | 2-Amino-3-cyclohexylpropanamide (des-methyl): HBD = 3; predicted LogP ≈ 0.7–1.0 (fragment-based estimate) |
| Quantified Difference | ΔHBD = −1 (target vs. des-methyl); LogP comparable (target: 0.96, des-methyl: ~0.7–1.0) |
| Conditions | Calculated molecular descriptors (Fluorochem datasheet ; structural inference ); LogP for comparator is predicted from structural fragments and has not been experimentally determined in a single head-to-head study. |
Why This Matters
A lower HBD count with preserved LogP is associated with improved passive membrane permeability, making the target compound a more attractive scaffold for CNS or intracellular targets where permeability is a key optimization parameter.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. https://doi.org/10.1021/jm901241e View Source
